molecular formula C18H24N2O3S B2375783 N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide CAS No. 17774-98-0

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide

Cat. No. B2375783
CAS RN: 17774-98-0
M. Wt: 348.46
InChI Key: JXZDVUGUPKIVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, mass spectrometry) and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Electrophoretic and Biocompatible Polymer Synthesis

Research by Hayashi and Takasu (2015) explores the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by sulfonyl compounds, highlighting the potential of these materials in biomedical applications. The study indicates that sulfonyl-initiated polymers can be used for coating and hybridization with bioactive glass, suggesting applications in medical devices and tissue engineering (Hayashi & Takasu, 2015).

Metal-Free Organic Synthesis

Sun et al. (2015) report a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles using sulfonyl hydrazides. This research demonstrates the utility of sulfonyl hydrazides in facilitating bond formation through a metal-free approach, which is valuable in the synthesis of complex organic molecules, potentially including pharmaceuticals (Sun et al., 2015).

Corrosion Inhibition

Ichchou et al. (2019) investigated sulfonyl hydrazide derivatives as corrosion inhibitors for carbon steel in acidic media, providing a foundation for developing new materials that protect against corrosion in industrial applications. The study demonstrates the effectiveness of sulfonyl hydrazides in preventing metal degradation, suggesting potential applications in coatings and protective materials (Ichchou et al., 2019).

Antimicrobial Activity

Khalifa, Al-Omar, and Nossier (2017) synthesized new N-glycosyl carbohydrazide derivatives and evaluated their antimicrobial activity, showcasing the potential of sulfonyl hydrazides in developing new antimicrobial agents. This research underscores the importance of sulfonyl compounds in medicinal chemistry, particularly in the search for novel treatments against infectious diseases (Khalifa, Al-Omar, & Nossier, 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or effects.


properties

IUPAC Name

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDVUGUPKIVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.